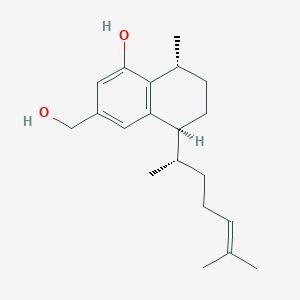
8,19-Dihydroxyserrulat-14-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,19-Dihydroxyserrulat-14-ene, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Antibacterial Activity
8,19-Dihydroxyserrulat-14-ene exhibits notable antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. Research has shown that it effectively inhibits strains such as Streptococcus pyogenes and Mycobacterium fortuitum with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . The compound demonstrated stronger activity compared to other serrulatane derivatives, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown potent antifungal activity against pathogens like Cryptococcus gattii and Cryptococcus neoformans. The compound's efficacy against these fungi highlights its potential role in treating fungal infections, particularly in immunocompromised patients .
Cytotoxicity and Safety Profile
While this compound displays significant antimicrobial activity, studies have also indicated cytotoxic effects on mammalian cells. Research using Vero cell lines revealed that the compound's cytotoxicity occurs at concentrations similar to its minimum bactericidal concentrations (MBC), suggesting a need for careful consideration of dosage in therapeutic applications .
Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of serrulatane compounds, including this compound. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for COX inhibition were found to be relatively low compared to standard anti-inflammatory drugs like ibuprofen, indicating its potential as an alternative therapeutic agent for inflammatory conditions .
Medicinal Applications
Given its diverse biological activities, this compound is being investigated for various medicinal applications:
- Antibacterial Therapies : Its effectiveness against multidrug-resistant bacterial strains positions it as a promising candidate for new antibiotic formulations.
- Fungal Infections : The antifungal properties make it suitable for developing treatments against opportunistic fungal infections.
- Anti-inflammatory Treatments : Its ability to inhibit COX enzymes suggests potential use in managing chronic inflammatory diseases.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Antibacterial Spectrum : A comprehensive analysis of the antibacterial spectrum revealed that this compound is effective against multiple Gram-positive bacteria but shows limited activity against Gram-negative strains .
- Research on Antifungal Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of Cryptococcus species, suggesting its potential for clinical use in treating cryptococcal infections .
- Phytochemical Investigations : Various phytochemical studies have isolated and characterized serrulatanes from Eremophila species, confirming the presence of bioactive compounds with therapeutic potential .
Chemical Reactions Analysis
Silver-Catalyzed 6-endo-dig Benzannulation
The core reaction in the synthesis involves a silver-catalyzed 6-endo-dig cyclization of an (−)-isopulegol-derived ene-yne-ol precursor. This step forms the tetrahydronaphthalene skeleton central to the serrulatane structure .
-
Catalyst : AgNO₃ (5 mol%)
-
Conditions : Anhydrous benzene, 10°C
-
Key intermediates :
Stereochemical Control and Chain Elongation
Stereochemistry at C1, C4, and C11 (1R,4S,11S) was established using chiral-pool starting material (−)-isopulegol. Key steps include:
-
Julia–Kocienski olefination to install the prenyl side chain .
-
Wittig reaction for chain extension using ethyl (triphenylphosphoranylidene)acetate .
Deprotection and Functional Group Interconversion
Final steps involved selective deprotection and functional group transformations:
Spectroscopic Validation
The synthetic compound’s structure was confirmed via NMR and optical rotation comparisons with natural isolates :
Table 1. ¹³C NMR Data Comparison (δ in ppm)
| Carbon | Synthetic 1 | Natural 1 | Δδ |
|---|---|---|---|
| C1 | 40.8 | 40.7 | +0.1 |
| C4 | 35.2 | 35.0 | +0.2 |
| C11 | 75.3 | 75.4 | −0.1 |
| C19 | 62.1 | 62.0 | +0.1 |
Optical rotation: [α]D²⁰ −46.5 (c 0.19, MeOH) for synthetic vs. −64.8 (c 0.216, MeOH) for natural .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5S,8R)-3-(hydroxymethyl)-8-methyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C20H30O2/c1-13(2)6-5-7-14(3)17-9-8-15(4)20-18(17)10-16(12-21)11-19(20)22/h6,10-11,14-15,17,21-22H,5,7-9,12H2,1-4H3/t14-,15+,17-/m0/s1 |
InChI Key |
IYEASKNQCFYZNW-UXLLHSPISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C1C(=CC(=C2)CO)O)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C(=CC(=C2)CO)O)C(C)CCC=C(C)C |
Synonyms |
8,19-dihydroxyserrulat-14-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















